

# The Role of N1-methylpseudouridine in Revolutionizing mRNA Translation Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The incorporation of N1-methylpseudouridine (m1 $\Psi$ ) into messenger RNA (mRNA) has emerged as a cornerstone of modern mRNA-based therapeutics and vaccines, dramatically enhancing protein expression. This technical guide provides an in-depth exploration of the multifaceted mechanism by which m1 $\Psi$  augments translation efficiency. We delve into the dual role of m1 $\Psi$  in circumventing the innate immune system and directly promoting translational output. This guide offers a comprehensive overview of the structural and functional implications of m1 $\Psi$  modification, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

# Introduction: The m1Ψ Breakthrough

The therapeutic potential of in vitro transcribed (IVT) mRNA was historically hampered by its inherent immunogenicity and modest protein production. The groundbreaking work of Katalin Karikó and Drew Weissman, which led to their recognition with the 2023 Nobel Prize in Physiology or Medicine, identified that nucleoside modifications could overcome these hurdles. [1][2][3] Among various modifications, N1-methylpseudouridine (m1Ψ), a methylated derivative of pseudouridine (Ψ), has proven to be particularly effective, outperforming other modifications in enhancing protein expression while minimizing immune activation.[4][5][6] This discovery has



been pivotal in the rapid development and success of mRNA vaccines, most notably those for COVID-19.[4][6]

# The Dual Mechanism of m1Ψ-Mediated Translational Enhancement

The superior performance of m1Ψ-modified mRNA stems from a two-pronged mechanism: the evasion of innate immune detection and the direct enhancement of the translation process itself.

# **Evasion of Innate Immune Recognition**

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RIG-I, MDA5).[7][8] This recognition triggers a cascade of inflammatory responses and, crucially for translation, the activation of RNA-dependent protein kinase (PKR).[7][8]

Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), a key component of the translation initiation complex.[9] Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, which is essential for recycling eIF2 to its active GTP-bound state. [10] This leads to a global shutdown of cap-dependent translation.

The incorporation of m1 $\Psi$  into the mRNA backbone alters its conformation, reducing its ability to be recognized by these immune sensors.[7][8] This blunts the activation of PKR and subsequent phosphorylation of eIF2 $\alpha$ , thereby preventing the inhibition of translation initiation. [10][11]

Click to download full resolution via product page

# Direct Enhancement of Translation Efficiency

Beyond its role in immune evasion, m1 $\Psi$  directly enhances the efficiency of the translation process. Studies have shown that mRNAs fully substituted with m1 $\Psi$  exhibit increased ribosome loading and density.[10] This suggests that m1 $\Psi$ -modified transcripts are more



permissive for translation initiation, potentially by favoring ribosome recycling on the same mRNA or facilitating de novo ribosome recruitment.[10]

While the precise molecular details are still under investigation, it is hypothesized that the conformational changes induced by  $m1\Psi$  may optimize the interaction between the mRNA and the ribosome. However, it is noteworthy that  $m1\Psi$  can also induce ribosome pausing at specific sites, which, counterintuitively, may contribute to overall higher protein yields by increasing ribosome density on the transcript.[10] Recent studies have also indicated that  $m1\Psi$  can, in certain sequence contexts, lead to ribosomal frameshifting, a factor to be considered in the design of mRNA therapeutics.[12]



Click to download full resolution via product page

# **Quantitative Data on Translation Enhancement**



The following tables summarize quantitative data from various studies, comparing the translation efficiency of m1Ψ-modified mRNA to unmodified and other modified mRNA species.

Table 1: Relative Luciferase Expression from Modified mRNA in HEK293T Cells

| mRNA Modification                          | Mean Luciferase<br>Expression (relative to<br>unmodified) | Reference |
|--------------------------------------------|-----------------------------------------------------------|-----------|
| Unmodified                                 | 1.0                                                       | [13]      |
| Pseudouridine (Ψ)                          | ~1.0                                                      | [13]      |
| N1-methylpseudouridine<br>(m1Ψ)            | ~1.0                                                      | [13]      |
| 5-methoxyuridine (mo⁵U)                    | < 1.0                                                     | [13]      |
| 5-methyluridine (m⁵U)                      | < 1.0                                                     | [13]      |
| 5-hydroxymethyluridine (hm <sup>5</sup> U) | < 1.0                                                     | [13]      |
| N1-ethylpseudouridine (Et¹Ψ)               | << 1.0                                                    | [13][14]  |

Note: The relative expression can be cell-type and construct-dependent. In this particular study with GFP mRNA, m1 $\Psi$  showed comparable expression to unmodified mRNA, while other studies with different reporters have shown significant enhancement.

Table 2: Comparison of Protein Expression from Modified Survivin mRNA

| mRNA Modification               | Protein Expression Enhancement (relative to unmodified) | Reference |
|---------------------------------|---------------------------------------------------------|-----------|
| Unmodified                      | 1.0                                                     | [13]      |
| Pseudouridine (Ψ)               | > 1.0                                                   | [13]      |
| N1-methylpseudouridine<br>(m1Ψ) | > 1.0 (higher than Ψ)                                   | [13]      |



Table 3: General Observations on Translation Enhancement

| Modification                           | Effect on<br>Translation                                    | Notes                                                  | Reference |
|----------------------------------------|-------------------------------------------------------------|--------------------------------------------------------|-----------|
| Pseudouridine (Ѱ)                      | Increased translation                                       | Can alter translation fidelity at certain codons.      | [14][15]  |
| N1-<br>methylpseudouridine<br>(m1Ψ)    | Significantly increased translation                         | More effective than Ψ in enhancing protein expression. | [4][6]    |
| 5-methylcytidine<br>(m <sup>5</sup> C) | Used with Ψ to reduce immune sensing and enhance expression | Synergistic effect with other modifications.           | [6][15]   |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to elucidate the mechanism of  $m1\Psi$ .

# In Vitro Transcription (IVT) of m1Ψ-modified mRNA





#### Click to download full resolution via product page

Objective: To synthesize m1Ψ-containing mRNA from a linearized DNA template.

#### Materials:

- Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
- T7 RNA Polymerase
- 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl<sub>2</sub>, 20 mM spermidine, 100 mM DTT)



- Ribonuclease (RNase) inhibitor
- Nuclease-free water
- ATP, GTP, CTP solutions (100 mM)
- N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)
- DNase I (RNase-free)
- Purification reagents (e.g., LiCl, ethanol, or a commercial kit)

#### Protocol:

- Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. For a 20 μL reaction:
  - Nuclease-free water: to 20 μL
  - 10x Transcription Buffer: 2 μL
  - ATP, GTP, CTP (100 mM each): 2 μL of each
  - m1ΨTP (100 mM): 2 µL (completely replaces UTP)
  - Linearized DNA template: 1 μg
  - RNase inhibitor: 20 units
  - T7 RNA Polymerase: 50 units
- Incubation: Mix gently and incubate at 37°C for 2-4 hours.
- DNase Treatment: Add 1  $\mu L$  of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
- Purification: Purify the synthesized mRNA using lithium chloride (LiCl) precipitation, ethanol
  precipitation, or a commercial RNA purification kit according to the manufacturer's
  instructions.



Quantification and Quality Control: Resuspend the purified mRNA in nuclease-free water.
 Determine the concentration using a spectrophotometer (A260). Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose gel.

# In Vitro Translation (IVT) Assay

Objective: To quantify protein expression from m1Ψ-modified mRNA in a cell-free system.

#### Materials:

- m1Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)
- Rabbit reticulocyte lysate or HeLa cell lysate-based IVT kit
- · Amino acid mixture
- Energy source (ATP/GTP mix)
- Nuclease-free water
- Luciferase assay reagent
- Luminometer

#### Protocol:

- Reaction Setup: Thaw the cell lysate and other kit components on ice. In a nuclease-free tube, prepare the translation reaction. For a 25 μL reaction:
  - Cell Lysate: 12.5 μL
  - Reaction Mix (containing amino acids, energy source): 5 μL
  - $\circ$  m1Ψ-modified mRNA: 0.5 1 μg
  - Nuclease-free water: to 25 μL
- Incubation: Mix gently and incubate at 30°C for 90 minutes.



- Luciferase Assay:
  - Allow the plate and luciferase assay reagent to equilibrate to room temperature.
  - $\circ$  Add 5  $\mu$ L of the translation reaction to a well of a 96-well white plate.
  - $\circ$  Add 50  $\mu$ L of the luciferase assay reagent to the well.
  - Immediately measure the luminescence using a luminometer.
- Data Analysis: Compare the relative light units (RLU) generated from m1Ψ-modified mRNA to that from unmodified mRNA and other modified mRNAs to determine the relative translation efficiency.

# PKR Activation and eIF2α Phosphorylation Assay (Western Blot)





Click to download full resolution via product page

# Foundational & Exploratory





Objective: To assess the level of PKR and eIF2 $\alpha$  phosphorylation in cells transfected with m1 $\Psi$ -modified versus unmodified mRNA.

#### Materials:

- HEK293T cells or other suitable cell line
- Unmodified and m1Ψ-modified mRNA
- Transfection reagent (e.g., Lipofectamine)
- Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA kit)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-PKR (Thr446), anti-total PKR, anti-phospho-eIF2α (Ser51), anti-total eIF2α
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Protocol:

- Cell Culture and Transfection: Seed cells and grow to 70-80% confluency. Transfect the cells with unmodified or m1Ψ-modified mRNA using a suitable transfection reagent.
- Cell Lysis: At 4-6 hours post-transfection, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and apply the chemiluminescent substrate.
- Detection and Analysis: Image the blot using a chemiluminescence imaging system. Quantify
  the band intensities using densitometry software. Normalize the phosphorylated protein
  levels to the total protein levels.

# **Ribosome Profiling**

Objective: To map the positions of ribosomes on m1 $\Psi$ -modified mRNA at a genome-wide scale to determine ribosome density and identify pausing sites.

#### Methodology Outline:

- Cell Treatment and Lysis: Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.
- Ribosome Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This results in "ribosome footprints," which are typically ~30 nucleotides in length.



- Ribosome Isolation: Isolate the ribosome-footprint complexes by sucrose gradient ultracentrifugation.
- Footprint Extraction: Extract the mRNA footprints from the isolated ribosomes.
- Library Preparation:
  - Ligate adapters to the 3' and 5' ends of the extracted footprints.
  - Perform reverse transcription to convert the RNA footprints into cDNA.
  - Amplify the cDNA library by PCR.
- Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.
- Data Analysis: Align the sequencing reads to the transcriptome to determine the density and position of ribosomes on each mRNA, including the m1Ψ-modified transcript of interest.

# **Conclusion and Future Perspectives**

N1-methylpseudouridine has fundamentally transformed the landscape of mRNA therapeutics by providing a robust solution to the challenges of immunogenicity and inefficient translation. Its dual mechanism of action—evading innate immune sensors and directly enhancing ribosome activity—underpins its success. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the power of  $m1\Psi$  and other novel RNA modifications. Future research will likely focus on fine-tuning the placement and density of  $m1\Psi$  within an mRNA sequence to optimize protein expression, minimize off-target effects like frameshifting, and tailor mRNA therapeutics for a new generation of medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Foundational & Exploratory





- 1. Ribosome Profiling: Global Views of Translation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of mRNA Translation by Polysome Profiling | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Item Stepwise Protocol for In Vitro Transcription of Modified mRNAs figshare Figshare [figshare.com]
- 6. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond -Areterna LLC [areterna.com]
- 7. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the protein kinase PKR by short double-stranded RNAs with single-stranded tails PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens [mdpi.com]
- 14. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens [ouci.dntb.gov.ua]
- 15. Interplays of different types of epitranscriptomic mRNA modifications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of N1-methylpseudouridine in Revolutionizing mRNA Translation Efficiency: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12751219#mechanism-of-n1-methylpseudouridine-in-enhancing-translation-efficiency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com